1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone is a complex organic compound that belongs to the class of quinolines, which are nitrogen-containing heterocycles. This compound features a quinoline moiety linked to an ethanone group and an o-tolyloxy substituent. Its unique structure contributes to its potential applications in medicinal chemistry and organic synthesis.
This compound can be synthesized through various organic reactions involving readily available starting materials. The synthesis typically incorporates methods such as cyclization and functional group transformations.
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone can be classified as:
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone can be achieved through several methods, including:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For example, using a polar aprotic solvent like dimethylformamide can enhance nucleophilicity during substitution reactions.
The molecular structure of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone features:
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For example, reductions typically require careful control of stoichiometry to prevent over-reduction or side reactions.
The mechanism of action for 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone in biological systems is not fully elucidated but may involve:
Research indicates that quinoline derivatives exhibit various biological activities such as antimicrobial and anticancer properties, which may be relevant for this compound's pharmacological profile.
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone has potential applications in:
The core structure of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone comprises two pharmacologically significant moieties: a 1,2,3,4-tetrahydroquinoline (dihydroquinoline) ring and an ortho-methylphenoxy (o-tolyloxy) group linked via an ethanone bridge. The dihydroquinoline scaffold is characterized by partial saturation of the pyridine-containing quinoline ring system, specifically at positions 3 and 4. This modification enhances molecular flexibility and influences electronic properties compared to fully aromatic quinoline derivatives. The systematic IUPAC name explicitly defines the substitution pattern: the ethanone carbonyl attaches to the tertiary nitrogen (N1) of dihydroquinoline, while the o-tolyloxy group occupies the terminal position of the acetyl chain.
Table 1: Structural and Physicochemical Profile of 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(o-Tolyloxy)ethanone
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉NO₂ |
Molecular Weight | 281.35 g/mol |
Parent Structure | 3,4-Dihydroquinoline (1,2,3,4-Tetrahydroquinoline) |
Key Substituents | - N1: Acetyl group (CH₃C=O) |
- C2' (Acetyl Chain): o-Tolyloxy (2-Methylphenoxy) | |
Canonical SMILES | O=C(N1CCCC2=CC=CC=C2C1)COC3=CC=CC=C3C |
InChIKey | Generated algorithmically (e.g., XYZABC) |
Dihydroquinoline N-acylation, as seen in this compound, is a strategic modification to modulate bioavailability and target engagement. The o-tolyloxy moiety—a methyl-substituted phenyl ether—introduces steric and electronic effects that influence conformational stability and intermolecular interactions. This structural duality positions the molecule within a broader class of bioactive agents exploiting the dihydroquinoline scaffold's capacity for hydrogen bonding (via the lactam-like N-acyl group) and hydrophobic interactions (through the aromatic systems) [1] [6].
Dihydroquinoline derivatives emerged as synthetically accessible analogs of quinolines, with early research focusing on their photochemical stability and redox-modulating capabilities. The foundational compound 1-(6-Bromo-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS TMT00379) exemplifies early-stage dihydroquinoline N-acetyl derivatives used as building blocks for complex pharmacophores. Sigma-Aldrich catalogs this brominated analog as a specialized research chemical, highlighting its role in medicinal chemistry explorations despite limited analytical characterization [1] [6].
Significant therapeutic advancements occurred with dihydroquinoline integration into clinically investigated agents:
Table 2: Evolution of Key Dihydroquinoline Derivatives in Drug Discovery
Compound Class | Biological Target/Activity | Therapeutic Area |
---|---|---|
N-Acyl Derivatives (e.g., 1-(6-Bromo-3,4-dihydroquinolin-1(2H)-yl)ethanone) | Synthetic intermediates | Chemical biology tool compounds |
TRPML Agonists (ML-SA1) | Mucolipin channels | Lysosomal disorders |
TRPM3 Agonists (VU041) | TRPM3 ion channels | Neuropathic pain, diabetes |
1-Hydroxy-4-quinolones | Cytochrome bd oxidase (Mtb) | Tuberculosis therapy |
Metal Complex Ligands | Antibacterial/antioxidant agents | Infectious disease |
The progression from simple N-acylated intermediates like 1-(6-Bromo-3,4-dihydroquinolin-1(2H)-yl)ethanone to target-specific agents underscores the scaffold's adaptability. Recent work extends to metal complexes (e.g., Zn(II)/Cu(II) coordinated aminoquinoline derivatives) exhibiting enhanced antibacterial and antioxidant properties compared to organic precursors [5]. This trajectory validates the continued exploration of novel dihydroquinoline hybrids like 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone.
The o-tolyloxy group (2-methylphenoxy) in 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone confers distinct pharmacodynamic and pharmacokinetic properties. Ortho-methylation on the phenoxy ring enhances lipophilicity (log P) and influences conformational dynamics due to steric interactions with the ether oxygen. Computational studies of analogous o-tolyloxy systems (e.g., 2-(o-Tolyloxy)acetic acid, CAS 1878-49-5) predict favorable drug-likeness per Lipinski/Ghose/Veber rules: molecular weight <500, TPSA ≈46.5 Ų, rotatable bonds ≤3, and moderate water solubility (Log S ≈ -2.3 to -2.6) [8]. These properties facilitate membrane permeation and target access.
Biologically, aryloxy ethers are privileged motifs in neuroactive and cardiovascular agents:
Table 3: Structure-Activity Relationships (SAR) of o-Tolyloxy-Containing Pharmacophores
Structural Feature | Biological Implication | Example Activity |
---|---|---|
Ortho-Methyl Group | - Increased lipophilicity | Enhanced membrane penetration |
- Steric hindrance at binding sites | Improved target selectivity | |
Ether Oxygen | - H-bond acceptor potential | Protein-ligand interaction |
Aromatic Ring | - π-π stacking capability | DNA/enzyme binding |
Linker Flexibility | - Conformational adaptability | GPCR modulation (e.g., β-blockade) |
The integration of o-tolyloxy with dihydroquinoline creates synergistic pharmacophores. The dihydroquinoline’s hydrogen-bond accepting carbonyl and modulated aromaticity likely complement the o-tolyloxy group’s hydrophobic and steric effects. This combination is structurally congruent with TRP channel agonists (e.g., ML-SA1) and bacterial oxidase inhibitors, suggesting potential dual-targeting capabilities [2] [3]. Empirical validation of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone’s activity against these targets warrants focused investigation.
Compounds Cited in Article
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0